3-Chloro-6-hydroxy-2-methoxybenzoic acid
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Overview
Description
3-Chloro-6-hydroxy-2-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO4 and a molecular weight of 202.59 g/mol . It is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a benzoic acid core. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-hydroxy-2-methoxybenzoic acid typically involves the chlorination of 6-hydroxy-2-methoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the aromatic ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-hydroxy-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-chloro-6-methoxybenzoquinone.
Reduction: Formation of 6-hydroxy-2-methoxybenzoic acid.
Substitution: Formation of 3-amino-6-hydroxy-2-methoxybenzoic acid or 3-thio-6-hydroxy-2-methoxybenzoic acid.
Scientific Research Applications
3-Chloro-6-hydroxy-2-methoxybenzoic acid is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-6-hydroxy-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chloro group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methoxybenzoic acid: Similar structure but lacks the hydroxy group.
2-Hydroxy-6-methoxybenzoic acid: Similar structure but lacks the chloro group.
3-Chloro-4-hydroxybenzoic acid: Similar structure but lacks the methoxy group
Uniqueness
3-Chloro-6-hydroxy-2-methoxybenzoic acid is unique due to the presence of all three functional groups (chloro, hydroxy, and methoxy) on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-chloro-6-hydroxy-2-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3,10H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVPCPDQXIUAKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676554 |
Source
|
Record name | 3-Chloro-6-hydroxy-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146984-79-4 |
Source
|
Record name | 3-Chloro-6-hydroxy-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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